molecular formula C19H28N4O4S B2834787 N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide CAS No. 1043217-46-4

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide

Cat. No.: B2834787
CAS No.: 1043217-46-4
M. Wt: 408.52
InChI Key: GKULMMDDNDVFEE-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide is a synthetic acetamide derivative featuring a unique combination of functional groups:

  • Cyclopropyl-cyanoethyl group: This moiety contributes to steric hindrance and metabolic stability due to the rigid cyclopropane ring and electron-withdrawing cyano group.
  • 2-Methoxyanilinoacetamide backbone: The methoxy group at the ortho position may influence electronic properties and binding affinity.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-5-23(6-2)28(25,26)15-9-10-17(27-4)16(11-15)21-12-18(24)22-19(3,13-20)14-7-8-14/h9-11,14,21H,5-8,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULMMDDNDVFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Key Substituents Molecular Weight Notable Properties Source
Target Compound 1-Cyano-1-cyclopropylethyl, 5-(diethylsulfamoyl), 2-methoxyanilino Not provided Hypothesized metabolic stability -
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenoxy)acetamide (E157-1122) Diethylsulfamoyl (thiadiazole), 4-methylphenoxy 384.47 g/mol Available for screening (10 mg)
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 2-Methoxyphenoxy, methylthio (thiadiazole) Not provided Yellow solid, mp 135–136°C, 72% yield
N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (1h) Furoquinolinone core, dimethylaminoethyl side chain Not provided IC₅₀: 14.45 μM (P388), 20.54 μM (A549)

Key Observations:

However, E157-1122 incorporates a thiadiazole ring, which may enhance π-π stacking interactions compared to the target compound’s anilino backbone .

Methoxy Substituents: Compound 5k () shares the 2-methoxyphenoxy group but lacks the cyclopropyl-cyanoethyl moiety. Its lower melting point (135–136°C vs. hypothetical higher stability in the target compound) highlights the role of bulky substituents in altering physical properties .

Bioactive Analogues: Compound 1h () demonstrates that acetamide derivatives with flexible side chains (e.g., dimethylaminoethyl) exhibit potent antitumor activity, suggesting that the target compound’s rigid cyclopropyl group might trade bioavailability for metabolic resistance .

Pharmacological and Toxicological Considerations

  • Antitumor Potential: While the target compound’s bioactivity remains uncharacterized, analogues like 1h and E157-1122 indicate that acetamide derivatives with optimized substituents can achieve low micromolar IC₅₀ values against cancer cells.
  • Toxicity: notes that cyanoacetamide derivatives (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicological profiles, implying similar uncertainties for the target compound .

Research Findings and Implications

Substituent Positioning : highlights that substituent placement (e.g., 5- vs. 6-position in naphthalimide derivatives) significantly impacts bioactivity. For the target compound, the ortho-methoxy group may sterically hinder interactions compared to para-substituted analogues .

Solubility vs. Bioavailability : The diethylsulfamoyl group likely improves aqueous solubility, but the hydrophobic cyclopropyl moiety could reduce cell permeability—a trade-off requiring optimization in future studies.

Q & A

Basic: What are the standard synthetic routes for N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide, and what reagents are critical for its synthesis?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyanocyclopropane formation : Introduction of the cyano group using cyanogen bromide or nitrile-transfer reagents under controlled pH (e.g., triethylamine as a base) .
  • Amide coupling : Activation of the acetamide intermediate via carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in solvents like dichloromethane, with temperature maintained at 273 K to prevent side reactions .
  • Functional group protection : Methoxy and sulfamoyl groups require protection during reactive steps, often using tert-butyldimethylsilyl (TBS) groups .
    Critical reagents include cyanogen bromide, triethylamine, and dimethylformamide (DMF) as a solvent. Reaction purity is monitored via HPLC or TLC .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Advanced optimization employs Design of Experiments (DoE) and flow chemistry:

  • Flow reactors : Enable precise control of temperature and residence time, reducing side products (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Statistical modeling : Identifies critical parameters (e.g., pH, solvent polarity) affecting cyclopropane ring stability. For instance, DMF enhances solubility but may require post-reaction purification via column chromatography .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may accelerate sulfamoyl group incorporation while minimizing racemization .

Basic: Which analytical techniques are essential for characterizing this compound’s structure?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., cyano at ~110 ppm, sulfamoyl at ~3.3 ppm) and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₂₃N₃O₃S expected m/z 361.15) .
  • X-ray crystallography : Resolves 3D conformation, particularly cyclopropane ring strain and dihedral angles between aromatic and acetamide moieties .

Advanced: How can researchers resolve contradictions in spectral data interpretation, such as unexpected NOE correlations or splitting patterns?

Contradictions arise from dynamic effects (e.g., rotational barriers in the cyclopropane ring):

  • Variable-temperature NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures .
  • DFT calculations : Predicts optimized geometries and NMR chemical shifts using software like Gaussian. For example, HOMO-LUMO gaps explain electronic transitions in FTIR spectra .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish between structural isomers .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

Primary screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Enzyme inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or kinase activity, using ATP/NADPH depletion as readouts .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the diethylsulfamoyl group in target binding?

  • Analog synthesis : Replace diethylsulfamoyl with methylsulfonamide or aryl sulfonates to assess steric/electronic effects .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. The sulfamoyl group’s hydrogen bonding with Arg120 is critical for affinity .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences between analogs, guiding rational design .

Basic: What strategies ensure compound stability during storage and handling?

  • Storage : Lyophilized solid stored at -20°C under argon to prevent hydrolysis of the cyano group .
  • Solvent selection : Avoid aqueous buffers (pH >7) to prevent sulfamoyl group degradation. Use DMSO for stock solutions .
  • Light protection : Amber vials prevent photodegradation of the methoxyaryl moiety .

Advanced: How can degradation pathways be characterized under accelerated stability conditions?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Analyze degradants via LC-MS/MS.
  • Mechanistic studies : Identify hydrolysis products (e.g., cyclopropane ring opening) using ¹⁸O-labeled water .
  • Kinetic modeling : Predict shelf-life using Arrhenius equations based on degradation rate constants .

Basic: What computational tools predict this compound’s physicochemical properties?

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration) .
  • pKa prediction : SPARC algorithms determine ionization states of the sulfamoyl and acetamide groups .
  • Solubility : COSMO-RS models screen solvents for crystallization .

Advanced: How does polymorphism affect crystallization, and how can it be controlled?

  • Polymorph screening : Use solvents of varying polarity (e.g., ethanol, acetonitrile) and cooling rates to isolate forms I/II .
  • Crystal engineering : Additives like polymers (PEG) template specific crystal lattices by mimicking protein binding sites .
  • In situ Raman spectroscopy : Monitors polymorph transitions during crystallization .

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